molecular formula C18H16N2O5S2 B2671460 3-(benzenesulfonyl)-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide CAS No. 892854-84-1

3-(benzenesulfonyl)-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide

Cat. No.: B2671460
CAS No.: 892854-84-1
M. Wt: 404.46
InChI Key: FIACEMSRYTURBB-UHFFFAOYSA-N
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Description

Historical Development of Benzothiazole Derivatives in Scientific Research

Benzothiazole derivatives have emerged as pivotal scaffolds in medicinal chemistry due to their structural adaptability and diverse bioactivity profiles. Early work focused on their antimicrobial and antiproliferative properties, exemplified by 2-amino-6-trifluoromethoxybenzothiazole for amyotrophic lateral sclerosis and ethoxzolamide for glaucoma. The benzothiazole nucleus facilitates interactions with biological targets through electron-rich aromatic systems and hydrogen-bonding capabilities, enabling applications in anticancer, antioxidant, and antifungal therapies. Patented compounds like frentizole and TCMTB-60 underscore the moiety’s versatility, while clinical trials continue to explore derivatives for novel indications.

Significance of Tricyclic Heterocycles with Sulfonyl Propanamide Moieties

Tricyclic frameworks, particularly those incorporating sulfonyl and propanamide groups, offer enhanced metabolic stability and target affinity. Radical cyclization strategies, as demonstrated in tin hydride-mediated syntheses of bicyclic aldimines, provide access to structurally complex imines with potential pharmacological activity. The sulfonyl group’s electron-withdrawing nature enhances binding to enzymatic active sites, as seen in steroid sulfatase inhibitors like 667COUMATE, which achieved sub-nanomolar IC₅₀ values. Propanamide moieties, such as those in N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide, contribute to hydrogen-bonding networks critical for molecular recognition. The fusion of these elements in tricyclic systems may synergize steric and electronic effects, optimizing interactions with biological targets.

Research Objectives and Current Knowledge Gaps

Primary objectives include elucidating synthetic pathways for the title compound, evaluating its bioactivity relative to benzothiazole and tricyclic analogs, and mapping structure-activity relationships (SAR). Current gaps involve limited data on the pharmacokinetics of tricyclic sulfonamides and the role of fused oxa/thia/aza rings in modulating solubility and target selectivity. Comparative studies with derivatives like 3-cyclopentyl-2-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]propanamide could clarify the impact of heterocyclic substitution patterns.

Nomenclature Systems for Complex Heterocyclic Structures

The systematic IUPAC name of the compound reflects its intricate topology:

  • Tricyclo[7.4.0.0³,⁷]trideca : Indicates a 13-membered tricyclic system with bridgehead atoms at positions 3 and 7.
  • 10,13-Dioxa-4-Thia-6-Aza : Denotes oxygen atoms at positions 10 and 13, sulfur at position 4, and nitrogen at position 6.
  • 1,3(7),5,8-Tetraen : Specifies double bonds at positions 1-2, 3(7)-4, 5-6, and 8-9.

This nomenclature aligns with conventions for fused heterocycles, where bridgehead numbering prioritizes heteroatoms and unsaturation.

Structural Feature Role in Pharmacological Activity Example Compound
Benzothiazole core Antimicrobial, anticancer via π-π stacking Ethoxzolamide
Sulfonyl group Enzyme inhibition via polar interactions 667COUMATE
Propanamide side chain Hydrogen bonding with biological targets N-{1-(2-methoxyethyl)-4,5-dimethyl...}
Tricyclic framework Enhanced metabolic stability and target affinity 3-cyclopentyl-2-[4-(4-methylpiperazin...]

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c21-17(6-9-27(22,23)12-4-2-1-3-5-12)20-18-19-13-10-14-15(11-16(13)26-18)25-8-7-24-14/h1-5,10-11H,6-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIACEMSRYTURBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes are documented in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can simplify the compound’s structure or alter its reactivity.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler amides or alcohols .

Scientific Research Applications

3-(benzenesulfonyl)-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies on its mechanism of action are ongoing, with a focus on identifying its molecular targets and elucidating the pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of this compound with structurally or functionally related molecules is critical for understanding its unique properties. The cited study focuses on 3D cell culture platforms using poly(ethylene glycol) diacrylate (PEGDA) and Quinoline Yellow (QY) . These materials are unrelated to the sulfonamide derivative , limiting the ability to draw meaningful comparisons.

Hypothetical Comparison Based on Structural Analogues (Inferred):

While direct data are absent, the following general observations can be made based on structural similarities to known sulfonamides and heterocyclic compounds:

Property Target Compound Common Sulfonamide Derivatives Tricyclic Heterocycles
Solubility Likely low due to hydrophobic tricyclic core and benzenesulfonyl group Moderate (varies with substituents) Generally low unless polar substituents are present
Bioactivity Potential High (sulfonamides often target enzymes; tricyclic systems may enhance binding) Antibacterial, diuretic, or carbonic anhydrase inhibition Antidepressant, antiviral, or kinase inhibition
Synthetic Complexity High (multiple heteroatoms, fused rings) Moderate to high High (dependent on ring functionalization)

Research Findings Gap:

For instance, PEGDA and QY in are used for hydrogel fabrication and visualization in 3D cell cultures but lack relevance to sulfonamide pharmacology .

Note on Evidence Limitations:

The sole reference () discusses 3D cell culture methodologies and materials unrelated to the queried compound. Diversified sources, such as medicinal chemistry journals or patent databases, are required for a rigorous comparative analysis.

Biological Activity

The compound 3-(benzenesulfonyl)-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide is a complex organic molecule that has garnered attention for its potential biological activity, particularly in the context of antimicrobial properties. The exploration of such compounds is crucial for addressing the growing challenge of antibiotic resistance.

Chemical Structure and Properties

This compound belongs to a class of benzenesulfonamide derivatives which are known for their diverse biological activities. The intricate structure includes a tricyclic framework that may contribute to its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of benzenesulfonamide exhibit significant antimicrobial activity against various bacterial strains. A study focused on related compounds demonstrated their effectiveness against both gram-positive and gram-negative bacteria, including multidrug-resistant strains. The mechanism of action appears to involve the inhibition of specific bacterial enzymes essential for cell wall synthesis.

  • Target Identification :
    • The study identified two key enzymes as potential targets:
      • MurD : Involved in the synthesis of bacterial peptidoglycan.
      • GlmU : Plays a critical role in the biosynthesis of UDP-N-acetylglucosamine.
    • Molecular docking studies suggested that the compound interacts favorably with these targets, indicating a possible pathway for its antimicrobial effects .
  • Mechanism of Action :
    • The antimicrobial activity was assessed using a carboxyfluorescein leakage assay, which showed that the compound does not disrupt bacterial membranes significantly but rather acts through specific molecular interactions with target enzymes .

Study Overview

A comprehensive study involving various benzenesulfonamide derivatives was conducted to evaluate their biological activity. Key findings include:

CompoundActivityTarget EnzymeMethod Used
BSTHQ Derivative 1AntibacterialMurDMolecular docking
BSTHQ Derivative 2AntibacterialGlmUCarboxyfluorescein leakage assay

These results suggest that modifications to the benzenesulfonamide structure can enhance antibacterial properties while targeting specific enzymatic pathways in bacteria.

Q & A

Q. How to validate the compound’s mechanism of action in complex biological systems?

  • Answer : Use CRISPR-Cas9 knockouts of putative targets (e.g., kinases) in cell lines. Pair with thermal shift assays (TSA) to confirm binding-induced protein stabilization. Confocal microscopy tracks subcellular localization in real-time .

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